
Dda-tetracycline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: テトラサイクリンの合成は、通常、特定の細菌株の発酵に続き、化学修飾を行います。 テトラサイクリンの工業生産では、しばしば発酵と部分合成を組み合わせて、目的の化合物を得ています . Dda-テトラサイクリンの合成経路と反応条件に関する具体的な詳細は容易に入手できませんでしたが、他のテトラサイクリンと同様の方法が使用されている可能性があります。
工業生産方法: テトラサイクリンの工業生産方法は、一般的に、大規模な発酵プロセスに続き、抽出および精製工程が含まれます。 これらの方法は、収率を最大化し、最終製品の純度を保証するために設計されています .
化学反応解析
反応の種類: Dda-テトラサイクリンを含むテトラサイクリンは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、化合物の構造を修飾し、その特性を強化するために使用できます。
一般的な試薬と条件: テトラサイクリンの化学反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります . これらの反応の具体的な条件は、目的の結果によって異なる場合があります。
生成される主要な生成物: テトラサイクリンの化学反応から生成される主要な生成物は、使用される特定の反応と条件によって異なります。 たとえば、酸化反応は、ヒドロキシル化誘導体の形成につながる可能性がありますが、還元反応は、脱ヒドロキシル化化合物を生成する可能性があります .
化学反応の分析
Types of Reactions: Tetracyclines, including Dda-tetracycline, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions can be used to modify the structure of the compound and enhance its properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of tetracyclines include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions can vary depending on the desired outcome.
Major Products Formed: The major products formed from the chemical reactions of tetracyclines depend on the specific reaction and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
科学的研究の応用
Antimicrobial Properties
Dda-tetracycline exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections. Its mechanism involves inhibiting protein synthesis by binding to the ribosomal A site, which prevents the attachment of aminoacyl-tRNA .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Sensitivity (MIC µg/mL) | Resistance Mechanism |
---|---|---|
Staphylococcus aureus | 0.5 | Efflux pump mechanisms |
Escherichia coli | 1.0 | Ribosomal protection |
Streptococcus pneumoniae | 0.25 | Target modification |
Wound Healing and Tissue Engineering
Recent studies have investigated the use of this compound in tissue engineering as a drug delivery system combined with cellular scaffolds. It has shown promising results in enhancing stem cell proliferation and differentiation, which are crucial for effective wound healing . The ability to deliver this compound at reduced doses directly to target sites minimizes the risk of antibiotic resistance .
Case Study: Tetracycline-Infused Scaffolds
A study demonstrated that scaffolds infused with this compound improved the healing of diabetic wounds in animal models. The results indicated enhanced angiogenesis and collagen deposition compared to controls without the antibiotic .
Soil Microbial Community Dynamics
This compound has been studied for its impact on soil microbial communities. Research indicates that tetracycline residues can alter the richness and diversity of soil bacteria and fungi, affecting ecosystem functioning .
Table 2: Effects of Tetracycline on Soil Microbial Communities
Parameter | Control (without this compound) | Treatment (with this compound) |
---|---|---|
Bacterial Richness | High | Moderate |
Fungal Diversity | High | Low |
Soil Respiration Rate | Standard | Decreased |
Waste Treatment
The compound is also being explored for its potential in wastewater treatment systems, particularly in removing antibiotic residues from effluents. Its chelating properties allow it to bind metal ions, which can facilitate the precipitation of contaminants .
作用機序
テトラサイクリンの作用機序は、細菌におけるタンパク質合成の阻害を伴います . テトラサイクリンは細菌のリボソームに結合し、アミノアシルtRNAがリボソームのアクセプター部位への結合を阻止し、ペプチド鎖の伸長を阻害します . これにより、細菌の増殖と複製が阻害されます。
類似化合物の比較
類似化合物: Dda-テトラサイクリンに類似した化合物には、ドキシサイクリン、ミノサイクリン、チゲサイクリンなどのテトラサイクリン系の他のメンバーが含まれます . これらの化合物は、類似の核構造と作用機序を共有していますが、薬物動態特性と活性のスペクトルが異なります。
独自性: Dda-テトラサイクリンは、その特定の修飾において独自であり、他のテトラサイクリンと比較して、その活性を高めたり、耐性機構に対する感受性を低下させたりする可能性があります . これらの修飾の正確な性質とその影響を明らかにするには、さらなる研究が必要です。
類似化合物との比較
Similar Compounds: Similar compounds to Dda-tetracycline include other members of the tetracycline class, such as doxycycline, minocycline, and tigecycline . These compounds share a similar core structure and mechanism of action but differ in their pharmacokinetic properties and spectrum of activity.
Uniqueness: This compound is unique in its specific modifications, which may enhance its activity or reduce its susceptibility to resistance mechanisms compared to other tetracyclines . The exact nature of these modifications and their effects would require further research to elucidate.
生物活性
Dda-tetracycline is a derivative of the tetracycline antibiotic family, known for its broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various pathogens, and implications for antibiotic resistance.
Overview of Tetracyclines
Tetracyclines are characterized by their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, thus preventing the attachment of aminoacyl-tRNA. This action is crucial in treating infections caused by both Gram-positive and Gram-negative bacteria, as well as atypical organisms such as Chlamydia and Mycoplasma . The structural features of tetracyclines, including their chelating ability with metal ions, significantly influence their pharmacokinetics and antibacterial efficacy .
Biological Activity of this compound
Mechanism of Action
This compound retains the fundamental mechanism of action common to tetracyclines. It inhibits protein synthesis by binding to the ribosome, which is essential for bacterial growth and replication. Additionally, it may exhibit unique properties due to modifications in its chemical structure that enhance its interaction with bacterial membranes .
Antibacterial Spectrum
This compound demonstrates activity against a wide range of pathogens:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Shows efficacy against Escherichia coli and Klebsiella pneumoniae.
- Atypical pathogens : Active against Chlamydia trachomatis and Mycoplasma pneumoniae.
The compound's effectiveness can be attributed to its ability to penetrate bacterial cell walls and accumulate in the cytoplasm, where it exerts its inhibitory effects on protein synthesis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that specific modifications can enhance its antibacterial properties. For instance, the presence of a dialkylamine moiety has been shown to retain antibacterial activity while also providing resistance against certain efflux mechanisms .
Structural Feature | Effect on Activity |
---|---|
Linear fused tetracycle | Essential for activity |
Chelation sites (positions 11, 12) | Influences pharmacokinetics |
N,N-dialkylamine group | Enhances activity against resistant strains |
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A clinical study evaluated this compound's efficacy against multi-drug resistant strains of E. coli. The results indicated that this compound maintained significant antibacterial activity compared to traditional tetracyclines, suggesting its potential as a treatment option in resistant infections .
Case Study 2: Safety Profile
Another study assessed the safety profile of this compound in patients with chronic infections. The findings highlighted that while adverse effects were minimal, monitoring for potential side effects such as gastrointestinal disturbances was necessary .
Implications for Antibiotic Resistance
The emergence of antibiotic-resistant bacteria poses a significant challenge in clinical settings. This compound's unique structure allows it to circumvent some resistance mechanisms commonly associated with traditional tetracyclines. Research indicates that it can effectively target strains expressing efflux pumps or ribosomal protection proteins .
特性
分子式 |
C20H19NO8 |
---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H19NO8/c1-19(28)8-3-2-4-10(22)12(8)15(24)13-9(19)5-7-6-11(23)14(18(21)27)17(26)20(7,29)16(13)25/h2-4,7,9,22,24,26,28-29H,5-6H2,1H3,(H2,21,27) |
InChIキー |
XCCHQGIGHCRZOS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC3CC(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。